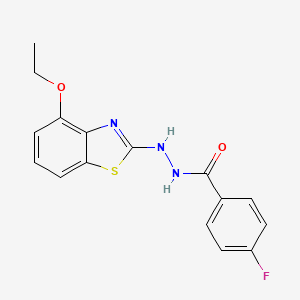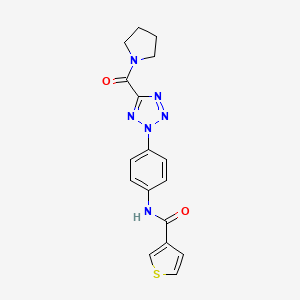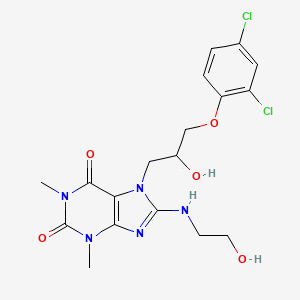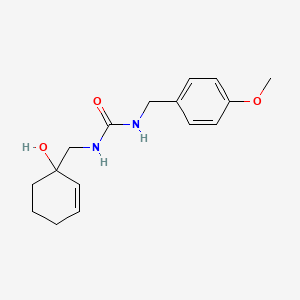![molecular formula C12H11ClN2O B2800523 2-{[(3-Chloropyridin-2-yl)oxy]methyl}-6-methylpyridine CAS No. 2198644-46-9](/img/structure/B2800523.png)
2-{[(3-Chloropyridin-2-yl)oxy]methyl}-6-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(3-Chloropyridin-2-yl)oxy]methyl}-6-methylpyridine, also known as CPME, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. CPME is a pyridine derivative that has been synthesized using different methods, and its mechanism of action has been studied extensively.
Scientific Research Applications
Synthesis of Heterocyclic N-Oxide
2-{[(3-Chloropyridin-2-yl)oxy]methyl}-6-methylpyridine has been utilized in the synthesis of heterocyclic N-oxides. A notable method involves the oxidation of pyridines, like 2-chloropyridine, to their N-oxides using trichloroisocyanuric acid, acetic acid, sodium acetate, and water in solvents such as acetonitrile and methylene dichloride, yielding 78%–90% product. This reaction is significant for its simplicity and efficiency, and it has broad applications in the preparation of heterocyclic N-oxides, which are valuable intermediates in various chemical processes (Zhong, Guo, & Song, 2004).
Insecticidal Compound Synthesis
Another research avenue explores the compound's utility in creating insecticidal agents. For instance, the synthesis of 1,3,4-oxadiazoles derived from 2-chloropyridine-5-acetic acid involves a series of steps starting from 2-chloro-5-chloromethylpyridine. This pathway leads to the production of compounds with potential insecticidal properties, indicating the compound's role in developing agricultural or pest control agents (Holla et al., 2004).
Mechanism of Action
Target of Action
Further experimental studies are needed to identify the specific targets .
Mode of Action
Pyridine derivatives are known to participate in various chemical reactions, such as suzuki–miyaura cross-coupling . This reaction involves the formation of carbon-carbon bonds, which could potentially modify the structure and function of target molecules .
Biochemical Pathways
The compound may be involved in the Suzuki–Miyaura cross-coupling pathway, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . The process involves oxidative addition and transmetalation, where organic groups are transferred from boron to palladium . The downstream effects of this pathway depend on the specific targets and biological context.
Result of Action
The formation of carbon-carbon bonds through suzuki–miyaura cross-coupling could potentially lead to structural modifications in target molecules, influencing their function .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s reactivity and interaction with its targets . .
properties
IUPAC Name |
2-[(3-chloropyridin-2-yl)oxymethyl]-6-methylpyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O/c1-9-4-2-5-10(15-9)8-16-12-11(13)6-3-7-14-12/h2-7H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWJQAGKWNLXDCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)COC2=C(C=CC=N2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(3-Chloropyridin-2-yl)oxy]methyl}-6-methylpyridine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Aminobicyclo[3.2.2]nonane-1-carboxylic acid hydrochloride](/img/structure/B2800440.png)
![N-[[4-(3-methylphenyl)-5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2800442.png)




![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-phenylethyl)acetamide](/img/structure/B2800450.png)
![N-(2-(6-(phenethylamino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2800453.png)

![Methyl 2-(2-methoxybenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2800456.png)

![N-(2-ethoxyphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2800459.png)
![4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine hydrochloride](/img/no-structure.png)
![N-(2-chloro-6-methylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2800463.png)